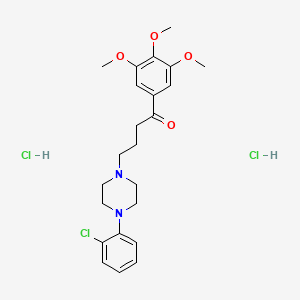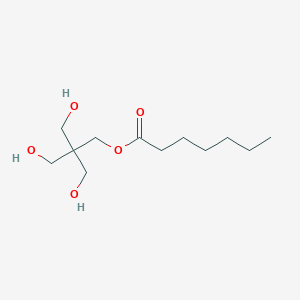
N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide: is a chemical compound with the molecular formula C24H22N4O2P2 . It is known for its unique structure, which includes two phosphorus atoms and a diazadiphosphetidine ring.
Preparation Methods
The synthesis of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of tetraphenylphosphonium salts with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-nitrogen compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound’s phosphorus-nitrogen framework allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The specific pathways involved depend on the context of its application, whether in catalysis, material science, or biological systems .
Comparison with Similar Compounds
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide can be compared with other similar compounds, such as:
Tetraphenylphosphonium salts: These compounds share the tetraphenylphosphonium moiety but lack the diazadiphosphetidine ring, making them less structurally complex.
Diazadiphosphetidine derivatives: Compounds with similar diazadiphosphetidine rings but different substituents can be compared to highlight the unique properties conferred by the tetraphenyl groups.
Phosphorus-nitrogen compounds: Other phosphorus-nitrogen compounds, such as phosphazenes, can be compared to emphasize the distinct reactivity and applications of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide.
Properties
CAS No. |
13824-04-9 |
|---|---|
Molecular Formula |
C24H22N4O2P2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2,4-dioxo-2-N,4-N,1,3-tetraphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C24H22N4O2P2/c29-31(25-21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)32(30,26-22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H,(H,25,29)(H,26,30) |
InChI Key |
OKYVWDASQAVFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP2(=O)N(P(=O)(N2C3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)



![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)




![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)


